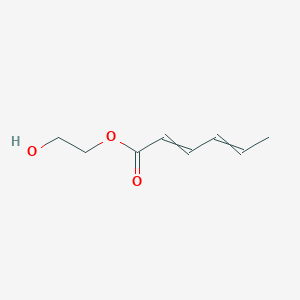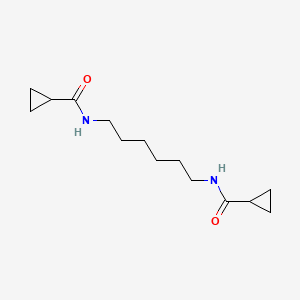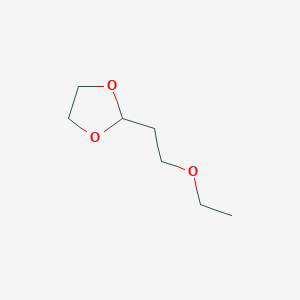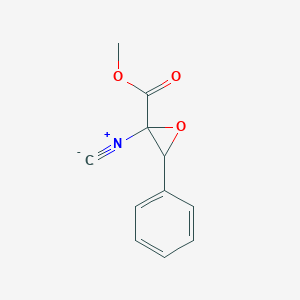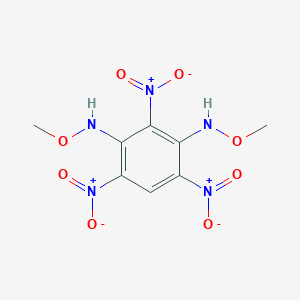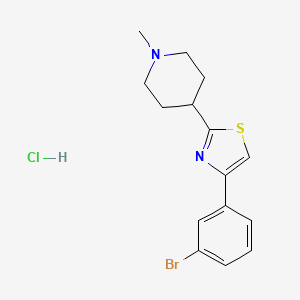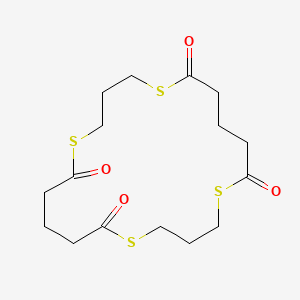
1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone is a macrocyclic compound with the molecular formula C16H24O4S4 It is characterized by the presence of four sulfur atoms and four carbonyl groups within a 20-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone typically involves the cyclization of linear precursors containing thiol and carbonyl functional groups. One common method involves the reaction of a dithiol with a diacid chloride under basic conditions to form the macrocyclic structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
化学反応の分析
Types of Reactions
1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, leading to the formation of thioethers or disulfides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Thioethers and disulfides.
科学的研究の応用
1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone involves its interaction with molecular targets through its thiol and carbonyl functional groups. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, resulting in the modulation of their activity. The compound’s ability to form stable complexes with transition metals also plays a role in its mechanism of action, particularly in catalytic processes.
類似化合物との比較
Similar Compounds
1,5,11,15-Tetraazacycloicosane-6,10,16,20-tetrone: Similar macrocyclic structure but contains nitrogen atoms instead of sulfur.
1,5,11,15-Tetraoxacycloicosane-6,10,16,20-tetrone: Contains oxygen atoms instead of sulfur.
Uniqueness
1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone is unique due to the presence of sulfur atoms, which impart distinct chemical reactivity and properties compared to its oxygen and nitrogen analogs. The sulfur atoms enhance the compound’s ability to form stable complexes with metals and participate in redox reactions, making it valuable in various applications.
特性
CAS番号 |
89863-28-5 |
|---|---|
分子式 |
C16H24O4S4 |
分子量 |
408.6 g/mol |
IUPAC名 |
1,5,11,15-tetrathiacycloicosane-6,10,16,20-tetrone |
InChI |
InChI=1S/C16H24O4S4/c17-13-5-1-6-14(18)22-10-4-12-24-16(20)8-2-7-15(19)23-11-3-9-21-13/h1-12H2 |
InChIキー |
IJAZDBZAKVMPNS-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)SCCCSC(=O)CCCC(=O)SCCCSC(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


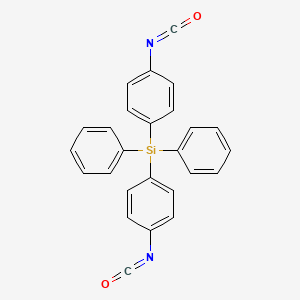
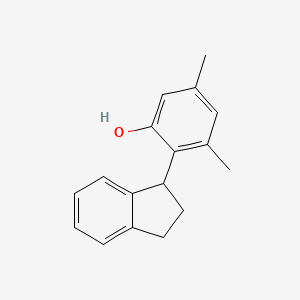
![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)
![1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one](/img/structure/B14383319.png)

